1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-piperidinecarboxamide
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Overview
Description
The scientific exploration of complex organic compounds, such as 1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-piperidinecarboxamide, involves examining their synthesis, molecular structure, chemical reactions, and properties. These compounds often play a crucial role in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of bioactive heterocycles, similar in complexity to the target compound, utilizes condensation reactions and specific reagents under controlled conditions to achieve the desired molecular architecture (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is determined using crystallography, revealing the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure studies provide insights into the compound's conformation and intermolecular interactions, which are essential for its biological activity (Pokhodylo et al., 2021).
properties
IUPAC Name |
1-(cyclopropanecarbonyl)-N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12-19-13(2)22(20-12)9-3-8-18-16(23)14-6-10-21(11-7-14)17(24)15-4-5-15/h14-15H,3-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEMUWNJCNKKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCNC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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